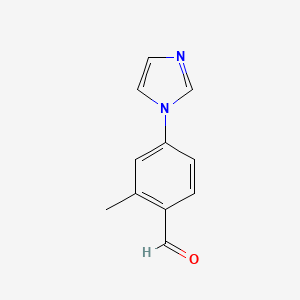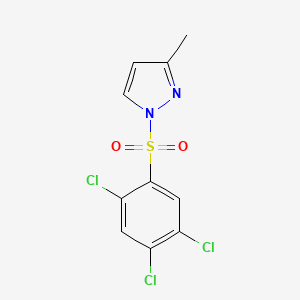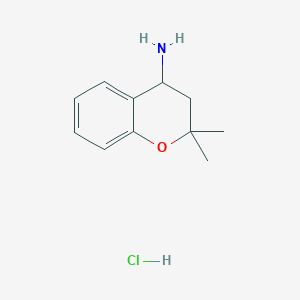
2,2-Dimethylchroman-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,2-Dimethylchroman-4-amine hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of a dimethyl group at the 2-position and an amine group at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties .
科学的研究の応用
2,2-Dimethylchroman-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Safety and Hazards
将来の方向性
Given the versatility of chromanone, a compound structurally similar to 2,2-Dimethylchroman-4-amine hydrochloride, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . These compounds could potentially lead to the development of new drugs with a wide range of pharmacological activities .
作用機序
Target of Action
2,2-Dimethylchroman-4-amine hydrochloride, also known as 2,2-DIMETHYL-CHROMAN-4-YLAMINE HYDROCHLORIDE, is a derivative of chromanone . Chromanone and its analogs have been found to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects . They are known to interact with various targets, such as tumor necrosis factor-α (TNF-α) inhibitors, acetylcholinesterase (AchE) inhibitors, and pteridine reductase-1 .
Mode of Action
Chromanone analogs have been shown to inhibit pteridine reductase-1, leading to significant inhibition against certain parasites . The compound’s interaction with its targets likely results in changes to cellular processes, contributing to its various biological activities.
Biochemical Pathways
Given the known targets of chromanone analogs, it is likely that the compound affects pathways related to inflammation (via tnf-α inhibition), neurotransmission (via ache inhibition), and parasitic infections (via pteridine reductase-1 inhibition) .
Pharmacokinetics
The compound is expected to have high gastrointestinal absorption and be able to permeate the blood-brain barrier, based on its physicochemical properties . These properties could impact the compound’s bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given the range of biological activities exhibited by chromanone analogs . These effects could include reduced inflammation, altered neurotransmission, and inhibited growth of certain parasites .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylchroman-4-amine hydrochloride typically involves the reaction of 2,2-dimethylchroman with an amine source under controlled conditions. One common method involves the reductive amination of the corresponding chromanone precursor. This process includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving inert atmospheres and controlled temperatures .
化学反応の分析
Types of Reactions
2,2-Dimethylchroman-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted chroman derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions include various chromanone and substituted chroman derivatives, which can be further utilized in different chemical and pharmaceutical applications .
類似化合物との比較
Similar Compounds
2,2-Dimethylchroman-4-one: A closely related compound with a ketone group instead of an amine group.
2,2-Dimethylchroman-4-ol: Another similar compound with a hydroxyl group at the 4-position.
Uniqueness
2,2-Dimethylchroman-4-amine hydrochloride is unique due to its specific amine functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11;/h3-6,9H,7,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBAWAXGKXWFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide](/img/structure/B2872698.png)
![4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2872699.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2872701.png)
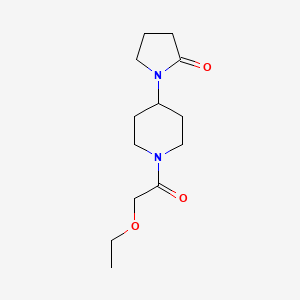
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2872704.png)
![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2872705.png)
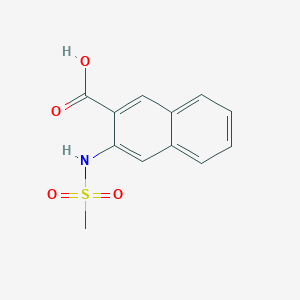
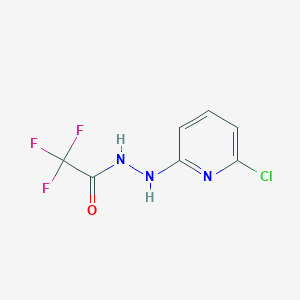
![N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B2872715.png)
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2872716.png)
![3-(3,4-dimethoxyphenethyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2872718.png)
